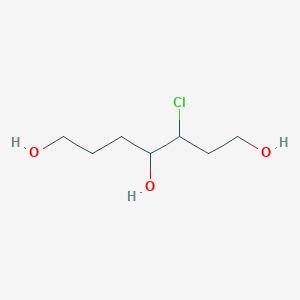
3-Chloroheptane-1,4,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroheptane-1,4,7-triol is an organic compound with the molecular formula C7H15ClO3 It is a chlorinated derivative of heptane triol, featuring three hydroxyl groups and one chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroheptane-1,4,7-triol typically involves the chlorination of heptane triol. One common method is the reaction of heptane-1,4,7-triol with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
C7H15(OH)3+SOCl2→C7H15Cl(OH)2+SO2+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Chloroheptane-1,4,7-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The chlorine atom can be reduced to form heptane-1,4,7-triol.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of heptane-1,4,7-trione or heptane-1,4,7-tricarboxylic acid.
Reduction: Formation of heptane-1,4,7-triol.
Substitution: Formation of derivatives such as 3-azidoheptane-1,4,7-triol or 3-thioheptane-1,4,7-triol.
Scientific Research Applications
3-Chloroheptane-1,4,7-triol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloroheptane-1,4,7-triol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of biological pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromoheptane-1,4,7-triol: Similar structure but with a bromine atom instead of chlorine.
3-Iodoheptane-1,4,7-triol: Contains an iodine atom instead of chlorine.
Heptane-1,4,7-triol: Lacks the halogen atom, making it less reactive in certain chemical reactions.
Uniqueness
3-Chloroheptane-1,4,7-triol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom enhances its ability to participate in substitution reactions and can influence its biological activity.
Properties
CAS No. |
55424-57-2 |
|---|---|
Molecular Formula |
C7H15ClO3 |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-chloroheptane-1,4,7-triol |
InChI |
InChI=1S/C7H15ClO3/c8-6(3-5-10)7(11)2-1-4-9/h6-7,9-11H,1-5H2 |
InChI Key |
NFUYJEOCUIJFAF-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(CCO)Cl)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



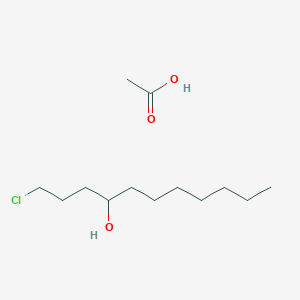
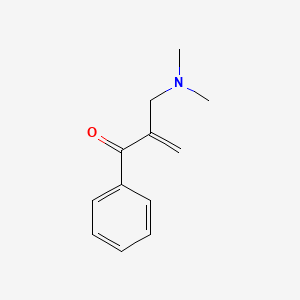
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
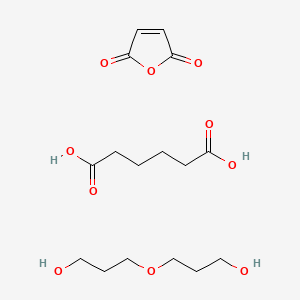
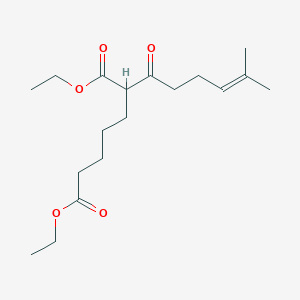
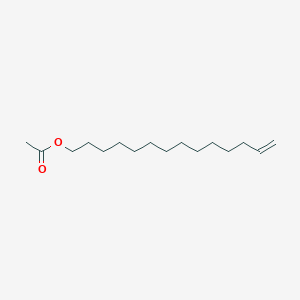
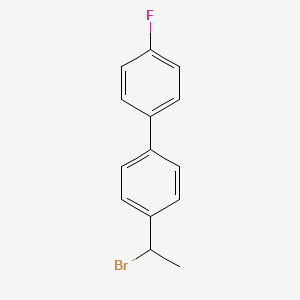
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
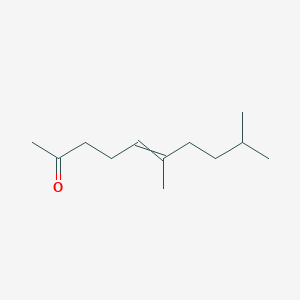
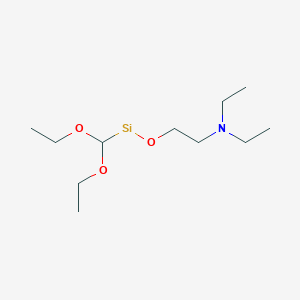

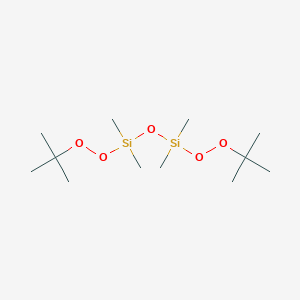
![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
